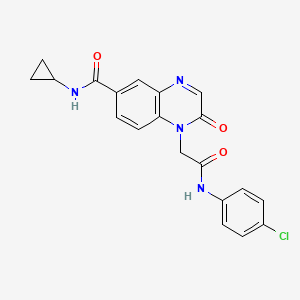

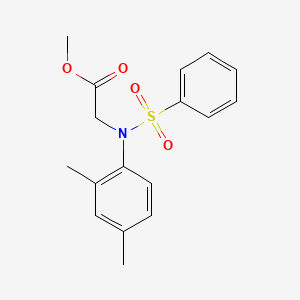

![molecular formula C20H15N3O5 B2866355 ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396868-19-1](/img/structure/B2866355.png)

ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-oxo-4H-chromene-2-carboxylate” is a chemical compound with the molecular formula C12H10O4 . It has an average mass of 218.205 Da and a monoisotopic mass of 218.057907 Da . Another related compound is "ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate" .

Synthesis Analysis

There are several methods for synthesizing chromene derivatives. For instance, one method involves the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of certain compounds to the double bond of another compound, followed by an intramolecular cyclization . Another method involves heating the reaction mixture at 120°C for 5 minutes under microwave irradiation .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the IR spectrum, 1H NMR, and 13C NMR have been reported for a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point, IR spectrum, and NMR data can provide valuable information about the properties of these compounds .科学的研究の応用

Cancer Treatment

Chromene derivatives are known to exhibit significant anticancer properties. The compound may be utilized in the synthesis of molecules that target cancer cells. By interfering with specific pathways or proteins that are overexpressed in cancer cells, these derivatives can induce apoptosis or inhibit cell proliferation .

Antimicrobial Activity

The structural moiety of chromene is associated with antimicrobial activity. This compound could be part of the synthesis of new drugs that combat microbial infections by disrupting the microbial cell wall or inhibiting essential enzymes .

Anti-inflammatory Agents

Chromenes have been explored for their anti-inflammatory effects. They can be used to develop medications that reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines or other inflammatory mediators.

Neuroprotective Agents

The compound’s ability to cross the blood-brain barrier makes it a potential candidate for the development of neuroprotective drugs. These drugs could help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .

Enzyme Inhibition

Some chromene derivatives act as enzyme inhibitors. They can be designed to selectively inhibit enzymes that are involved in disease progression, such as kinases in cancer or enzymes involved in Alzheimer’s disease .

Antiviral Drugs

The chromene nucleus has shown potential in the development of antiviral drugs. These compounds can be synthesized to inhibit viral entry or replication, which is crucial in the treatment of diseases like HIV .

Cardiovascular Agents

Chromene derivatives may possess cardioprotective properties. They could be used to create drugs that protect the heart muscle, reduce arrhythmias, or prevent the oxidation of low-density lipoprotein (LDL) cholesterol .

Antioxidant Applications

Due to their ability to scavenge free radicals, chromene compounds can be developed into powerful antioxidants. These antioxidants can be used to prevent oxidative damage in cells, which is a contributing factor in various chronic diseases .

Safety and Hazards

特性

IUPAC Name |

ethyl 5-[(4-oxochromene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c1-2-27-20(26)14-11-21-23-8-7-12(9-15(14)23)22-19(25)18-10-16(24)13-5-3-4-6-17(13)28-18/h3-11H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDBAGAIVVVPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B2866273.png)

![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2866278.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)

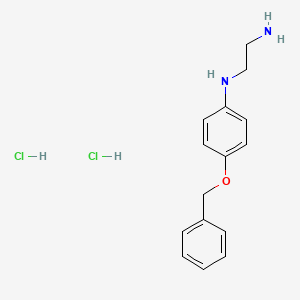

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2866287.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866290.png)

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866292.png)